molecular formula C6H8BrN3O2 B10908780 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole

Cat. No.: B10908780
M. Wt: 234.05 g/mol
InChI Key: DHBFRYNWYPSOQW-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole typically involves the nitration of 5-Bromo-1-isopropyl-1H-pyrazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete nitration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors may be employed to enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Specific oxidizing agents may vary.

Major Products Formed

    Reduction: 5-Amino-1-isopropyl-3-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is not extensively studied. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-3-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8BrN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3

InChI Key

DHBFRYNWYPSOQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

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